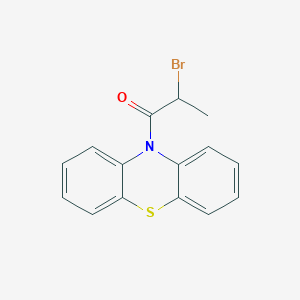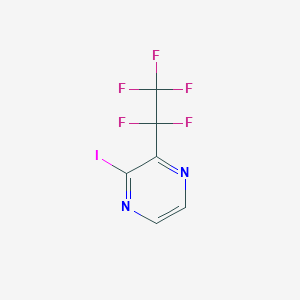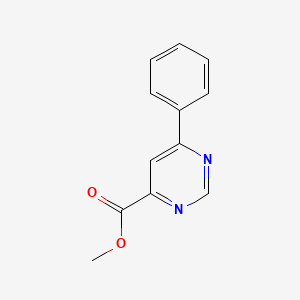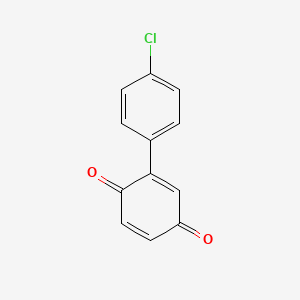![molecular formula C13H14N2O B15096324 2-[2-Pyridyl]methylene-3-quinuclidinone](/img/structure/B15096324.png)
2-[2-Pyridyl]methylene-3-quinuclidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Pyridyl]methylene-3-quinuclidinone is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is known for its unique structure, which combines a pyridine ring with a quinuclidinone moiety. Its distinct chemical properties make it a valuable subject of study for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Pyridyl]methylene-3-quinuclidinone typically involves the condensation of 2-pyridinecarboxaldehyde with 3-quinuclidinone. This reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methylene bridge between the two components. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-Pyridyl]methylene-3-quinuclidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives, depending on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
2-[2-Pyridyl]methylene-3-quinuclidinone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 2-[2-Pyridyl]methylene-3-quinuclidinone involves its interaction with specific molecular targets. One of the primary targets is the p53 protein, a crucial tumor suppressor involved in regulating the cell cycle and apoptosis. The compound binds covalently to cysteine residues in the p53 protein, thereby stabilizing its structure and restoring its function in mutant forms. This interaction leads to the activation of p53 target genes, which can induce cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylene-3-quinuclidinone: Shares a similar quinuclidinone structure but lacks the pyridine ring.
2-[3-Pyridyl]methylene-3-quinuclidinone: Similar structure with the pyridine ring positioned differently.
Uniqueness
2-[2-Pyridyl]methylene-3-quinuclidinone is unique due to the specific positioning of the pyridine ring, which enhances its binding affinity to certain molecular targets, such as the p53 protein. This unique structure also contributes to its distinct chemical reactivity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H14N2O |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
(2E)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C13H14N2O/c16-13-10-4-7-15(8-5-10)12(13)9-11-3-1-2-6-14-11/h1-3,6,9-10H,4-5,7-8H2/b12-9+ |
InChI-Schlüssel |
ZSFXRRSLLOTWGJ-FMIVXFBMSA-N |
Isomerische SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC=CC=N3 |
Kanonische SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl-](/img/structure/B15096252.png)




![2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid](/img/structure/B15096277.png)
![3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B15096293.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15096295.png)



![3-[(Propan-2-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B15096334.png)
